4-methanesulfonamidobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
329043-17-6 |
|---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
DVCWUTSWCVQZSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methanesulfonamidobenzamide and Its Analogues
Established Synthetic Routes to the 4-Methanesulfonamidobenzamide Scaffold
The creation of the this compound core structure is primarily achieved through a convergent synthesis that builds upon readily available starting materials. The key steps involve the formation of the sulfonamide bond followed by the construction of the benzamide (B126) moiety, or vice versa.
Key Reaction Pathways and Precursors
A common and direct pathway to the this compound scaffold involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride. For instance, the synthesis of the closely related N-(4-carboxyphenyl)methanesulfonamide is achieved by reacting 4-aminobenzoic acid with methanesulfonyl chloride. prepchem.com This approach can be adapted for the synthesis of this compound by using 4-aminobenzamide (B1265587) as the starting precursor. nih.gov
Alternatively, a retrosynthetic analysis suggests two primary routes:
Route A: Formation of the sulfonamide bond first, followed by amide formation. This begins with the sulfonylation of a para-substituted aniline, such as 4-aminobenzoic acid or its ester derivative, with methanesulfonyl chloride. The resulting 4-methanesulfonamidobenzoic acid can then be converted to the corresponding benzamide.
Route B: Formation of the amide bond first, followed by sulfonamide formation. This would involve starting with 4-aminobenzamide and reacting it with methanesulfonyl chloride. nih.gov
A key precursor in many of these synthetic routes is 4-aminobenzamide, which provides the basic benzamide structure. nih.gov Another critical reagent is methanesulfonyl chloride, which serves as the source of the methanesulfonyl group for the sulfonamide linkage.
| Precursor | Role in Synthesis |
| 4-Aminobenzamide | Provides the core benzamide structure. nih.gov |
| Methanesulfonyl Chloride | Acts as the methanesulfonyl group donor for sulfonamide bond formation. |
| 4-Aminobenzoic Acid | A precursor that can be converted to the target molecule through amidation and sulfonylation. prepchem.com |
Amide Bond Formation Strategies
The formation of the amide bond is a cornerstone of organic synthesis. rsc.orgresearchgate.net In the context of synthesizing this compound derivatives, several strategies can be employed.
A prevalent method is the reaction of a carboxylic acid derivative with an amine. researchgate.netlibretexts.org For example, 4-methanesulfonamidobenzoic acid can be activated to its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂), and then reacted with ammonia (B1221849) or an amine to form the desired amide. libretexts.orgnih.gov
Coupling reagents are also widely utilized to facilitate amide bond formation under milder conditions. rsc.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, allowing for its direct reaction with an amine without the need to form a more reactive intermediate like an acid chloride. nih.gov This method is particularly useful when dealing with sensitive substrates.
In living systems, amide bond formation, known as a peptide bond in the context of proteins, is catalyzed by enzymes. thieme-connect.delibretexts.org While not a standard laboratory method for this specific compound, biocatalytic approaches represent an area of growing interest for their efficiency and environmental friendliness. nih.gov
| Amide Formation Method | Description |
| From Carboxylic Acid Derivatives | Reaction of an activated carboxylic acid (e.g., acid chloride) with an amine or ammonia. researchgate.netlibretexts.org |
| Coupling Reagent-Mediated | Use of reagents like DCC to facilitate the direct reaction between a carboxylic acid and an amine. nih.gov |
| Direct Condensation | Reaction of a carboxylic acid and an amine, often requiring high temperatures or catalysts. rsc.org |
Sulfonamide Synthesis Approaches
The synthesis of the sulfonamide linkage is central to the structure of this compound. The most traditional and widely used method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In the case of this compound, this would involve reacting 4-aminobenzamide with methanesulfonyl chloride. nih.gov A patent from 1971 describes a general method for preparing methanesulfonamide (B31651) and its derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane as a solvent. google.com
Development of Novel Synthetic Protocols for this compound Derivatives
Modern organic synthesis has seen the advent of powerful new methods for bond formation, many of which are catalyzed by transition metals. These technologies offer milder reaction conditions, greater functional group tolerance, and access to a wider range of molecular diversity.
Modern Coupling Technologies in Synthesis
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, which are crucial for creating analogues of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides or sulfonates and amines. acsgcipr.orgnih.gov This reaction is highly versatile and can be used to synthesize a wide array of N-arylsulfonamides. acsgcipr.orgresearchgate.net For example, an aryl halide containing a benzamide moiety could be coupled with methanesulfonamide in the presence of a palladium catalyst and a suitable ligand to generate the desired product. The reaction is also applicable to the synthesis of 3-aminoisoquinoline-5-sulfonamides, demonstrating its utility in constructing complex sulfonamide-containing heterocycles. thieme-connect.com
The Ullmann condensation is another important method for C-N bond formation, traditionally using copper as a catalyst at high temperatures. wikipedia.orgorganic-chemistry.org Modern iterations of the Ullmann reaction employ soluble copper catalysts with ligands, allowing the reaction to proceed under much milder conditions. wikipedia.orgnih.govmdpi.com This reaction can be used to couple an aryl halide with a sulfonamide. For instance, a substituted aryl iodide can be coupled with a sulfonamide using a copper(I) iodide catalyst. acs.org
| Coupling Reaction | Catalyst | Description |
| Buchwald-Hartwig Amination | Palladium | Forms C-N bonds from aryl halides/sulfonates and amines/sulfonamides. acsgcipr.orgnih.gov |
| Ullmann Condensation | Copper | Forms C-N bonds from aryl halides and amines/sulfonamides, with modern methods allowing for milder conditions. wikipedia.orgorganic-chemistry.org |
Catalyst Applications in Complex Syntheses
The development of sophisticated catalysts has been instrumental in advancing the synthesis of complex molecules, including sulfonamide derivatives.
Palladium catalysts are central to the Buchwald-Hartwig amination and other cross-coupling reactions. rsc.orgnih.gov These catalysts, often used with specific phosphine (B1218219) or carbene ligands, enable the efficient coupling of a diverse range of substrates. acsgcipr.org Palladium-catalyzed processes have been developed for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions, offering significant functional group tolerance. nih.gov
Copper catalysts are the workhorses of the Ullmann reaction. wikipedia.orgnih.gov While early methods required stoichiometric amounts of copper at high temperatures, modern systems use catalytic amounts of copper salts, often in conjunction with ligands like diamines or acetylacetonates, to facilitate the reaction under more benign conditions. wikipedia.org
Iron catalysts have emerged as a more sustainable and cost-effective alternative to precious metal catalysts. Iron-catalyzed methods have been developed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates, providing a greener route to these important compounds. nih.govresearchgate.netorganic-chemistry.org This approach avoids the use of potentially genotoxic anilines as starting materials. organic-chemistry.org
| Catalyst Metal | Key Reactions | Advantages |
| Palladium | Buchwald-Hartwig Amination, Suzuki Coupling | High efficiency, broad substrate scope, mild reaction conditions. nih.govacsgcipr.org |
| Copper | Ullmann Condensation | Lower cost than palladium, effective for C-N and C-O bond formation. wikipedia.orgnih.gov |
| Iron | Reductive N-S Coupling | Abundant, low cost, environmentally friendly. nih.govorganic-chemistry.org |
Optimization of Synthetic Processes
The efficient and scalable synthesis of this compound and its analogues is a key consideration for its practical application. This involves meticulous route scouting, process redesign, and considerations for stereoselective synthesis where applicable.
Route Scouting and Process Redesign for Enhanced Efficiency
The industrial production of complex organic molecules like this compound necessitates the development of synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. Route scouting is the initial phase where multiple potential synthetic pathways are conceptualized and evaluated. This process involves a retrosynthetic analysis to identify key bond disconnections and commercially available starting materials.
For a molecule like this compound, a common disconnection would be at the amide bond, suggesting a coupling reaction between a 4-methanesulfonamidobenzoic acid derivative and an amine, or at the sulfonamide bond, involving the reaction of 4-aminobenzamide with methanesulfonyl chloride. Each approach presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, and potential for side-product formation.
Process redesign aims to refine a chosen synthetic route for large-scale production. This can involve optimizing reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize reaction times. For instance, the choice of solvent can significantly impact reaction efficiency and product isolation. A comparative analysis might reveal that a greener solvent, while potentially leading to slightly lower yields in initial lab-scale experiments, could offer significant advantages in terms of cost and environmental impact at an industrial scale.
A critical aspect of process redesign is the minimization of purification steps. Chromatographic purification, while common in research laboratories, is often impractical and costly for large-scale manufacturing. Therefore, developing reaction conditions that lead to high purity crude product, which can be purified by simple crystallization or extraction, is a primary goal.
Stereoselective Synthesis Considerations for Chiral Analogues
While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to compounds with significantly different pharmacological properties. The synthesis of single enantiomers of such chiral analogues is crucial, as often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects.
Stereoselective synthesis of chiral analogues can be achieved through several strategies. One common approach is the use of chiral starting materials. For example, if a chiral amine is used in the amide bond formation step, the resulting product will be a single enantiomer or a diastereomeric mixture that can be separated.
Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthesis. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, in the synthesis of analogues with a chiral center in a side chain, an asymmetric hydrogenation or an enantioselective alkylation could be key steps. Biocatalysis, utilizing enzymes to perform stereoselective transformations, offers another powerful tool for accessing chiral compounds with high enantiopurity and under mild reaction conditions. ucl.ac.uk The development of such stereoselective methods is a key area of research in modern organic synthesis. nih.govelsevierpure.com
Chemical Modifications and Derivatization Strategies
The systematic modification of the this compound scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the properties of lead compounds.
Design and Synthesis of Structural Analogues
The design and synthesis of structural analogues involve modifying different parts of the this compound molecule to understand which structural features are essential for its biological activity. This can include altering the substitution pattern on the aromatic rings, modifying the linker between the two functional groups, or replacing the core aromatic rings with other heterocyclic systems.
For instance, the synthesis of a series of analogues with different substituents on the benzamide ring can provide insights into the steric and electronic requirements of the binding pocket of a biological target. Similarly, varying the nature of the sulfonamide group can influence the compound's acidity and hydrogen bonding capabilities, which are often critical for target engagement. The reversal of functional groups, such as creating an N-acylsulfonamide where the amide and sulfonamide functionalities are swapped, is another strategy to explore new chemical space and potentially discover novel biological activities. acs.org
Below is a table of representative structural analogues of sulfonamide-containing compounds and their reported biological activities, illustrating the impact of chemical modifications.
| Compound Name | Modification from Core Scaffold | Reported Biological Activity |
| Coumarin (B35378) Sulfonamide Derivative | Replacement of the benzamide moiety with a coumarin scaffold. | Inhibition of carbonic anhydrase isozymes. mdpi.com |
| 1,4-Benzoxazine MenB Inhibitor | Replacement of the benzamide and sulfonamide moieties with a 1,4-benzoxazine core. | Antibacterial activity against Mycobacterium tuberculosis. nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | Modification of the amide linkage and substitution on the aromatic ring. | Potent and selective inhibitors of 12-lipoxygenase. |
This table presents examples of modifications to related scaffolds to illustrate the principles of analogue design.
Introduction of Functional Groups for Modulatory Activity
The introduction of specific functional groups into the this compound scaffold can be used to fine-tune its physicochemical properties and biological activity. This strategy, often guided by computational modeling and SAR data, aims to enhance target affinity, improve pharmacokinetic properties, or introduce new interactions with the biological target.
For example, the introduction of a halogen atom, such as chlorine or fluorine, can alter the electronic properties of the aromatic ring and improve metabolic stability. The addition of a hydroxyl or amino group can provide new hydrogen bonding interactions, potentially increasing binding affinity. The sulfonamide group itself is a key functional group in many drugs, often acting as a bioisostere for a carboxylic acid. researchgate.net Its ability to engage in hydrogen bonding and its metabolic stability make it a valuable component in drug design. researchgate.net
Late-stage functionalization, where modifications are introduced in the final steps of the synthesis, is a particularly powerful strategy. acs.org This allows for the rapid generation of a diverse library of analogues from a common intermediate, accelerating the drug discovery process. Techniques such as C-H activation can be used to directly introduce new functional groups onto the aromatic rings of the this compound scaffold. acs.org The ability to selectively cleave and functionalize the sulfonamide N-S bond can also provide a versatile handle for further diversification. nih.gov
Medicinal Chemistry and Pharmacological Investigations of 4 Methanesulfonamidobenzamide
Identification and Characterization of Biological Targets
Enzyme Inhibition Studies
Dihydropteroate Synthetase (DHPS): DHPS is a crucial enzyme in the folate synthesis pathway of bacteria, making it a key target for antimicrobial agents. wikipedia.orgpatsnap.com Sulfonamides, a class of compounds to which 4-methanesulfonamidobenzamide belongs, are well-known competitive inhibitors of DHPS. They act by mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.com Studies on related sulfonamides and sulfones have demonstrated their inhibitory effects on DHPS from Escherichia coli. For example, 4,4′-diaminodiphenylsulfone (DDS) and sulfadiazine (B1682646) have been shown to be competitive inhibitors of this enzyme. nih.govnih.gov
Table 1: Inhibitory Activity of Related Compounds against Dihydropteroate Synthetase
| Compound | I50 (M) | Ki (M) | Inhibition Type |
|---|---|---|---|
| 4,4′-Diaminodiphenylsulfone (DDS) | 2 x 10-5 | 5.9 x 10-6 | Competitive |
| 4-Amino-4′-formamidodiphenylsulfone | 5.8 x 10-5 | - | - |
| 4-Amino-4′-acetamidodiphenylsulfone | 5.2 x 10-5 | - | - |
| Sulfadiazine | - | 2.5 x 10-6 | Competitive |
Ion Channel Modulation
K2P2.1 (TREK-1) Potassium Channels: The TWIK-related K+ channel (TREK-1), a two-pore domain potassium channel (K2P), is expressed in the central nervous system and plays a role in neuroprotection and anesthesia. nih.gov Activation of TREK-1 channels can limit neuronal firing, suggesting its potential as a therapeutic target for conditions like pain and depression. universityofcalifornia.edu Researchers have identified small molecules that selectively activate TREK-1. universityofcalifornia.edu While direct modulation by this compound isn't specified, the broader interest in K2P channel modulators highlights the importance of this target. nih.govcellphysiolbiochem.com
Receptor Binding Affinity Studies
Opioid Receptors: Opioid receptors, particularly the mu-opioid receptor (μOR), are the primary targets for opioid analgesics. enzymlogic.com The binding affinity of various compounds to these receptors is a key determinant of their pharmacological activity. nih.gov Computational and experimental studies have been used to predict and determine the binding affinities of numerous fentanyl analogs and other opioids. plos.orgmdpi.comnih.gov Although specific binding data for this compound at opioid receptors is not provided, the extensive research in this area underscores the significance of this receptor family in drug discovery.
GABA-A Receptors: Gamma-aminobutyric acid type A (GABA-A) receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are targets for various drugs, including benzodiazepines. nih.govnih.gov The binding of ligands to GABA-A receptors can modulate the receptor's function, leading to sedative and anxiolytic effects. nih.govutu.fi The complexity of GABA-A receptor subtypes allows for the development of modulators with specific effects. utu.fi
Chemokine Receptor Interactions
CXCR4: The C-X-C motif chemokine receptor 4 (CXCR4) is a G protein-coupled receptor involved in cell migration, immune responses, and is a co-receptor for HIV entry. nih.govfrontiersin.org It is also implicated in tumor metastasis. nih.gov The interaction of ligands with CXCR4 can either activate or block its signaling pathways. nih.govresearchgate.net The development of molecules that can selectively interact with CXCR4 is an active area of research. frontiersin.orgresearchgate.net
Elucidation of Molecular Mechanisms of Action (MoA)
Binding Site Analysis and Ligand-Target Interactions
The understanding of how a ligand interacts with its biological target at a molecular level is crucial for rational drug design.
K2P2.1 (TREK-1) Potassium Channels: Structural studies have identified a modulator pocket in the K2P2.1 (TREK-1) channel that controls the selectivity filter C-type gate. biorxiv.org Residues within this pocket are key for the action of channel modulators. For example, Ser131 has been identified as a potential site for covalent ligand engagement. biorxiv.org
Opioid Receptors: Molecular docking and dynamics simulations have provided insights into the binding of fentanyl derivatives to the μ-opioid receptor. Key interactions include an ionic bond between the protonated piperidine (B6355638) nitrogen of the ligand and the receptor's Asp147 residue. mdpi.com The orientation of different parts of the ligand within the binding pocket also influences affinity. mdpi.comnih.gov
GABA-A Receptors: The binding site for benzodiazepines on GABA-A receptors is located at the interface of the α and γ subunits. nih.gov The binding of these modulators induces a conformational change that enhances the receptor's response to GABA. nih.gov
CXCR4: The binding of ligands to CXCR4 involves interactions with the N-terminus and extracellular loops of the receptor. frontiersin.orgresearchgate.net The binding pocket has been characterized as having major and minor subpockets. frontiersin.org Different ligands can engage these sites in distinct ways, leading to agonistic or antagonistic effects.
Scientific Data on this compound Remains Elusive
Despite a comprehensive search of available scientific literature, detailed research findings on the chemical compound this compound, specifically concerning its medicinal chemistry and pharmacological investigations, are not publicly available. Extensive database queries for downstream signaling pathway modulations, cellular activity profiles, and preclinical pharmacological research methodologies related to this specific molecule did not yield any relevant studies.
As a result, the creation of a detailed scientific article as per the requested outline is not possible at this time. The required data on in vitro pharmacological characterization, in vivo proof-of-concept studies, and target engagement for this compound does not appear to be present in the public domain.
This lack of information suggests that this compound may be a novel compound that has not yet been extensively studied or that research pertaining to it has not been published in accessible scientific journals. Further investigation into this compound would be necessary to populate the detailed sections and subsections of the proposed article.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlative Analysis of Molecular Structure and Biological Activity
The biological activity of derivatives of 4-methanesulfonamidobenzamide is intricately linked to their molecular architecture. Through systematic modifications and subsequent biological evaluation, researchers have been able to map the structural requirements for potent interactions with their biological targets, most notably the two-pore domain potassium (K2P) channels.
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For activators of the K2P2.1 (TREK-1) channel based on the this compound core, several key pharmacophoric features have been identified.
A prominent example is the selective K2P2.1 and K2P10.1 (TREK-2) activator, ML335, which has the chemical name N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide. tocris.com Structural studies of ML335 in complex with the K2P2.1 channel have revealed a cryptic, L-shaped binding pocket located behind the selectivity filter, at the interface between the P1 pore helix and the M4 transmembrane helix. nih.gov
The key pharmacophoric elements of ML335 can be described as:
A central benzamide (B126) core: This serves as the central scaffold, correctly positioning the other key interacting groups.
A sulfonamide group: The methanesulfonamido group at the 4-position of the benzamide ring is crucial for activity.
A substituted benzyl (B1604629) group: The N-linked (2,4-dichlorophenyl)methyl group occupies a hydrophobic pocket and makes critical interactions.
These features collectively allow the molecule to act as a "molecular wedge," stabilizing the open or "leak" mode of the channel. nih.gov The uracil (B121893) moiety has also been investigated as a potential bioisostere for the sulfonamide group in other contexts, suggesting a possible avenue for future modifications. mdpi.com
Systematic modifications of the this compound scaffold have provided valuable insights into the impact of various substituents on target affinity and selectivity. The development of covalent activators based on the ML335 scaffold has been particularly informative.
For instance, the development of CAT335, an electrophile-bearing derivative of ML335, allowed for the exploration of covalent engagement with the K2P2.1 channel. biorxiv.org By introducing a reactive cysteine mutation (S131C) in the binding pocket of TREK-1 (termed TREK-1CG*), researchers demonstrated that CAT335 could irreversibly activate the channel. biorxiv.org This approach highlights the potential for designing highly specific and long-acting modulators.
The selectivity of these compounds is also influenced by specific amino acid residues within the binding pocket. A cation-π interaction between a lysine (B10760008) residue (Lys271 in TREK-1) and the aromatic ring of the activator is crucial for the activity of ML335 on TREK subfamily members. biorxiv.orgresearchgate.net The absence of this lysine in the K2P4.1 (TRAAK) channel explains its insensitivity to ML335. tocris.com However, introducing this lysine residue into TRAAK (Q258K mutation) is sufficient to sensitize it to ML335, underscoring the critical role of this specific interaction in determining selectivity. biorxiv.org
The following table summarizes the activity of ML335 on different K2P channels and mutants, illustrating the impact of specific residues on activity.
| Compound | Target | EC50 (µM) | Notes |
| ML335 | K2P2.1 (TREK-1) | 14.3 | Activator |
| ML335 | K2P10.1 (TREK-2) | 5.2 | Activator |
| ML335 | K2P4.1 (TRAAK) | No activity | Lacks the key lysine for cation-π interaction. |
| ML335 | K2P4.1 (Q258K) | 16.2 | Rescue of activity by introducing the key lysine residue. |
| ML335 | K2P2.1 (K271Q) | No activity | Abolished activity by removing the key lysine residue. |
Data sourced from multiple references. kddf.org
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to its target. For activators of the K2P2.1 channel based on the this compound scaffold, a specific "L-shaped" conformation has been identified as the bioactive form. nih.gov
X-ray crystallography studies of ML335 bound to the K2P2.1 channel revealed that the molecule adopts this L-shape to fit snugly into the binding pocket. nih.gov This conformation allows the dichlorobenzyl group to bury into a hydrophobic part of the pocket, while the methanesulfonamidobenzamide portion engages in hydrogen bonding and other interactions with residues from the P1 and M4 helices. nih.gov The molecule essentially acts as a wedge, restricting the movement of the channel domains and stabilizing the open state. nih.gov This understanding of the bioactive conformation is crucial for the rational design of new, potentially more potent, analogs.
Ligand Efficiency and Research Compound Prioritization
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per atom. It is a valuable tool for prioritizing compounds during lead optimization, as it helps to identify smaller molecules that have a high affinity for their target. The goal is to develop potent compounds without excessively increasing molecular weight, which can negatively impact pharmacokinetic properties.
The calculation of ligand efficiency can be a useful guide for medicinal chemists. While specific ligand efficiency data for a broad series of this compound analogs is not publicly available, the concept can be applied to known activators like ML335 to understand their binding efficiency. The prioritization of compounds with higher ligand efficiency can lead to the development of more "drug-like" candidates.
Advanced SAR Techniques
To further refine the understanding of the structure-activity relationships of this compound derivatives, advanced computational techniques can be employed.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of a molecule and its biological activity. These methods can generate predictive models that can guide the design of new compounds with improved potency.
While a specific 3D-QSAR study on this compound derivatives as K2P2.1 activators has not been detailed in the public literature, the principles of this approach are highly applicable. Such a study would involve:
Building a dataset of this compound analogs with their corresponding biological activities (e.g., EC50 values).
Aligning the molecules based on a common scaffold or a docked conformation.
Calculating steric and electrostatic fields around the aligned molecules.
Using statistical methods to correlate these fields with the biological activities, generating a 3D-QSAR model.
The resulting model would be visualized as contour maps, indicating regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. This information would provide a detailed roadmap for the rational design of new, more potent this compound-based K2P channel activators. The insights gained from the crystal structure of ML335 bound to K2P2.1 would be invaluable in creating a robust and predictive 3D-QSAR model. nih.gov
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Concepts
Fragment-Based Drug Discovery (FBDD) is a method in which small chemical fragments are screened for weak binding to a biological target. Once identified, these fragments can be grown or combined to produce a more potent lead compound. The core idea is that the high efficiency of binding of a small fragment can be a more optimal starting point for developing a high-affinity ligand than screening larger, more complex molecules.
In a hypothetical FBDD campaign, the this compound core could serve as a starting fragment. Its sulfonamide and benzamide moieties offer potential hydrogen bonding interactions with a target protein. Researchers would screen a library of fragments to identify those that bind to the target of interest. If a fragment containing the this compound scaffold shows even weak affinity, its binding mode would be determined, typically through biophysical methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This structural information would then guide the chemical elaboration of the fragment to improve its potency and other pharmacological properties.
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the core molecular framework (the scaffold) of a known active compound with a different one, while preserving its biological activity. This approach is often employed to improve properties such as potency, selectivity, or pharmacokinetic parameters, or to generate novel intellectual property.
Starting with this compound as a reference scaffold, a scaffold hopping approach would involve searching for isosteric replacements for the central phenyl ring or the methanesulfonamido-substituted benzamide system. The goal would be to identify new core structures that maintain the key pharmacophoric features responsible for the hypothetical biological activity. For instance, different heterocyclic rings could be explored as replacements for the benzene (B151609) ring to modulate the compound's three-dimensional shape and physicochemical properties.
Chemogenomics and Polypharmacology Considerations
Chemogenomics involves the systematic screening of large libraries of small molecules against numerous biological targets to identify novel interactions. This approach helps to understand the broader biological effects of chemical compounds and can reveal unexpected therapeutic opportunities or potential off-target effects.
In a chemogenomics context, this compound and a library of its derivatives would be screened against a panel of diverse protein targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The resulting activity profile would provide a comprehensive overview of the biological space in which this chemical scaffold is active. This data could uncover new therapeutic applications for compounds containing the this compound moiety.
Polypharmacology is the concept that a single drug molecule can interact with multiple targets, which can be either beneficial (leading to a desired therapeutic effect through multiple mechanisms) or detrimental (causing adverse drug reactions). Understanding the polypharmacology of a compound is crucial for a complete assessment of its therapeutic potential and safety.
A polypharmacological investigation of this compound would aim to identify all of its potential biological targets. This could involve computational predictions based on the compound's structure, followed by experimental validation. If this compound or its derivatives are found to modulate multiple targets, this information would be critical for optimizing their development as drug candidates, potentially leading to the design of multi-target agents with enhanced efficacy for complex diseases.
Computational Chemistry and Molecular Modeling Approaches
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 4-methanesulfonamidobenzamide, QM methods are employed to compute a range of electronic descriptors. These calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is critical for predicting how the molecule will interact with biological targets. For instance, the electrostatic potential map can identify regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions, which are crucial for binding to a protein's active site.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in understanding its interaction with protein targets.
Molecular docking studies have been pivotal in elucidating the binding mode of this compound derivatives with their target proteins. For example, in the study of K2P2.1 (TREK-1) activators, the compound ML335, which has a this compound core, was shown to bind in an L-shaped pocket located behind the selectivity filter of the ion channel. This pocket is formed by the P1 pore helix and the M4 transmembrane helix. escholarship.org The simulations revealed that both the N-aryl sulfonamide (the "upper ring") and the dichloro-benzyl (the "lower ring") portions of the molecule engage in critical interactions with the protein. escholarship.orgescholarship.org Specifically, these interactions involve face-to-face and edge-to-face π-π stacking with a key phenylalanine residue (Phe134). escholarship.orgescholarship.org The binding pocket for ML335 is distinct from the binding site of TREK antagonists like norfluoxetine. escholarship.org
These simulations provide a detailed atomic-level view of the protein-ligand complex, highlighting the specific amino acid residues that are key for binding. This understanding is invaluable for the rational design of more potent and selective analogs.
The structural insights gained from the binding mode of this compound-containing compounds can be leveraged for virtual screening campaigns. In virtual screening, large libraries of chemical compounds are computationally docked against a protein target to identify new potential ligands. By using the known binding mode of this compound as a template, researchers can filter these libraries to find novel molecules that are predicted to have a similar binding orientation and interaction profile. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Molecular Dynamics Simulations for Conformational Studies
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into its flexibility and stability. For this compound and its derivatives, MD simulations can be used to study the conformational changes that occur upon binding to a target protein. These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. The root mean square deviation (RMSD) of the protein and ligand atoms during the simulation can be analyzed to assess the stability of the complex. escholarship.org
Machine Learning and Artificial Intelligence in Compound Design
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in drug discovery. These technologies can be used to build predictive models that can accelerate the design of new compounds with desired properties.
De Novo Design Strategies
De novo design is a computational methodology aimed at generating novel molecular structures with a high likelihood of binding to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches. While specific de novo design studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these strategies can be readily applied to this compound.
In a ligand-based de novo design approach, the known ligands of a particular target are analyzed to generate a pharmacophore model. This model encapsulates the essential steric and electronic features required for binding. Subsequently, new molecular structures are built to match this pharmacophore. For this compound, this would involve identifying its key functional groups—the sulfonamide and benzamide (B126) moieties—and their spatial arrangement as potential pharmacophoric features.
Structure-based de novo design, on the other hand, utilizes the three-dimensional structure of the target protein. Algorithms can then "grow" a molecule within the binding site, optimizing its interactions with the surrounding amino acid residues. The sulfonamide group of this compound, for instance, can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-stacking interactions. Computational tools can explore various substitutions on the benzamide ring to enhance these interactions and improve binding affinity.
A significant aspect of de novo design is the use of fragment-based approaches. Here, small chemical fragments are docked into the binding site of a target, and promising fragments are then linked together to create a larger, more potent molecule. The methanesulfonamide (B31651) and benzamide components of this compound can be considered as individual fragments that could be identified in a fragment screening and subsequently linked to form the parent compound or more complex derivatives.
Cheminformatics and Data Mining in Research Compound Prioritization
Cheminformatics and data mining are indispensable tools in modern drug discovery for prioritizing compounds for further investigation. These computational techniques involve the analysis of large chemical datasets to identify molecules with desirable properties and to build predictive models.
The prioritization of research compounds often involves virtual screening of large compound libraries. This process utilizes molecular docking to predict the binding affinity of molecules to a target protein. Molecular docking studies have been successfully applied to various sulfonamide and benzamide derivatives. nih.govajgreenchem.commdpi.com For example, in a study of sulfathiazole (B1682510) derivatives, docking scores ranged from -7.50 to -8.16 kcal/mol against Methicillin-Resistant Staphylococcus Aureus (MRSA) protein, indicating strong potential interactions. ajgreenchem.com Such a workflow could be employed to screen a virtual library of this compound derivatives to prioritize those with the highest predicted binding affinities for a specific target.
The following table provides an example of how data from computational studies on related compounds could be organized to aid in the prioritization of derivatives of this compound.
| Compound Class | Computational Method | Key Findings | Reference |
| Sulfonamide Derivatives | QSAR (MLR and ANN) | Models showed good predictive ability for biological activity. | researchgate.net |
| Sulfur-containing Derivatives | QSAR | Identified key predictors for anticancer activity. | nih.gov |
| Acetamidosulfonamide Derivatives | QSAR | Models showed high correlation for antioxidant activities. | nih.gov |
| Quinazoline Sulfonamides | QSAR | Described the interaction of new ligands with the H4 receptor. | acs.org |
| Benzamide Derivatives | Molecular Docking | Identified potent HIV-1 Vif antagonists. | nih.gov |
| Sulfathiazole Derivatives | Molecular Docking | Docking scores indicated strong interactions with MRSA protein. | ajgreenchem.com |
| 1,2,4-Triazine Sulfonamide Derivatives | Molecular Docking | Explored the binding mechanism to anti-cancer targets. | mdpi.com |
By leveraging these computational approaches, researchers can efficiently explore the chemical space around this compound, design novel derivatives with improved properties, and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.
Future Directions and Emerging Research Avenues for 4 Methanesulfonamidobenzamide
Exploration of Novel Biological Targets
The future exploration of 4-methanesulfonamidobenzamide will likely focus on identifying and validating its novel biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs with diverse mechanisms of action, including antibacterial, and anticancer agents. researchgate.netajchem-b.com The benzamide (B126) group is also a common feature in many biologically active compounds. Therefore, initial screening efforts could investigate the potential of this compound to interact with targets known to be modulated by these functional groups.
Key research activities in this area would include:
Broad-Spectrum Biological Screening: Subjecting this compound to a wide range of in vitro assays to identify any preliminary biological activity. This could include screens for anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Target Deconvolution: For any identified biological activity, subsequent studies would be necessary to pinpoint the specific molecular target(s). Techniques such as affinity chromatography, chemical proteomics, and genetic approaches could be employed for this purpose.
Investigation of Known Sulfonamide and Benzamide Targets: A targeted approach could involve evaluating the interaction of this compound with well-established targets of sulfonamide and benzamide drugs. This could include enzymes like carbonic anhydrases, dihydrofolate reductase, or various receptors and ion channels. researchgate.net
Advanced Synthetic Methodologies for Complex Analogues
To explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic methodologies to create a library of complex analogues is crucial. The synthesis of substituted benzamides and sulfonamides is well-documented, often involving the coupling of corresponding acid chlorides and amines. nih.gov Future research could focus on more innovative and efficient synthetic strategies.
Future synthetic explorations could involve:
Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a diverse library of this compound analogues. This would involve systematically varying the substituents on both the benzamide and sulfonamide portions of the molecule.
Development of Novel Synthetic Routes: Investigating new catalytic systems or reaction conditions to improve the efficiency, selectivity, and environmental footprint of the synthesis.
Synthesis of Conformationally Constrained Analogues: Designing and synthesizing analogues with restricted conformational flexibility to probe the bioactive conformation and enhance binding affinity to potential targets. For instance, studies on rofecoxib (B1684582) analogues have shown that replacing a methylsulfonyl group with a methanesulfonamido moiety can alter cyclooxygenase-2 selectivity, highlighting the importance of subtle structural modifications. nih.gov
Integration of Multi-Omics Data in Mechanism Elucidation
Once a biological activity and a potential target for this compound or its analogues are identified, integrating multi-omics data will be instrumental in elucidating the detailed mechanism of action. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular response to a compound. nih.gov
Future research leveraging multi-omics could include:
Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression profiles in cells treated with this compound. This can reveal the signaling pathways and cellular processes affected by the compound.
Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can provide insights into the direct and indirect protein targets of the compound.
Metabolomic Analysis: Utilizing techniques like NMR spectroscopy and mass spectrometry to profile changes in the cellular metabolome. This can uncover metabolic pathways that are perturbed by the compound.
By integrating these different omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, leading to a deeper understanding of its therapeutic potential and potential off-target effects.
Application of Advanced Computational Methods for Predictive Research
Advanced computational methods can play a significant role in accelerating the research and development of this compound and its analogues. These methods can be used for both predicting biological activity and designing novel compounds with improved properties.
Key computational approaches for future research include:
Molecular Docking and Virtual Screening: Using computational docking to predict the binding mode and affinity of this compound and its analogues to potential biological targets. Virtual screening of large compound libraries can also be used to identify other potential lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound analogues with their biological activity. These models can then be used to predict the activity of newly designed compounds.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to its target. This can provide insights into the stability of the complex and the key interactions that contribute to binding.
These computational approaches can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug discovery.
Collaborative Research Frameworks
Given the multidisciplinary nature of modern drug discovery, establishing collaborative research frameworks will be essential for advancing the study of this compound. Such collaborations can bring together expertise from various fields, including medicinal chemistry, pharmacology, computational biology, and clinical research.
Future collaborative efforts could involve:
Academic-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can facilitate the translation of basic research findings into the development of new therapeutic agents.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate progress by enabling researchers from around the world to build upon each other's work. Platforms like Collaborative Drug Discovery (CDD) Vault offer a means to manage and share research data securely. wikipedia.org
International Consortia: Forming international consortia can pool resources and expertise to tackle complex research challenges that may be beyond the scope of a single research group or institution.
By fostering a collaborative research environment, the scientific community can more effectively unlock the full therapeutic potential of this compound and its future analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methanesulfonamidobenzamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via sulfonylation of 4-aminobenzamide with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), solvent choice (dry dichloromethane or THF), and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : Use H and C NMR to confirm the sulfonamide group (δ 3.0–3.5 ppm for methyl protons) and aromatic protons (δ 7.5–8.0 ppm). C signals for the sulfonyl group appear at ~44 ppm .
- IR : Identify sulfonamide S=O stretches at ~1150 cm and 1350 cm.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 229.1). Cross-validate with theoretical values .
Q. What are the key solubility and stability parameters for this compound in various solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
